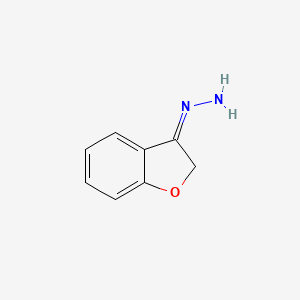

Benzofuran-3(2H)-ylidenehydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(Z)-1-benzofuran-3-ylidenehydrazine |

InChI |

InChI=1S/C8H8N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4H,5,9H2/b10-7+ |

InChI Key |

HOJUGIQUCVYMKR-JXMROGBWSA-N |

Isomeric SMILES |

C1/C(=N\N)/C2=CC=CC=C2O1 |

Canonical SMILES |

C1C(=NN)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Established Synthetic Pathways for Benzofuran-3(2H)-ylidenehydrazine and Related Structures

The traditional and most direct route to benzofuran-3(2H)-ylidenehydrazine and its derivatives involves the condensation of a ketone with a hydrazine (B178648). This fundamental reaction has been widely applied and adapted for the synthesis of a variety of benzofuran (B130515) hydrazones.

The cornerstone of benzofuran hydrazone synthesis is the acid-catalyzed condensation between a benzofuranone and a hydrazine derivative. For instance, the reaction of 2-acetyl-5-bromobenzofuran with hydrazine derivatives can yield the corresponding hydrazones. sciepub.com Similarly, substituted benzofuran-3(2H)-ones, such as 7-chlorobenzofuran-3(2H)-one, can be reacted with hydrazine hydrate (B1144303) to form the corresponding (7-chlorobenzofuran-3-yl)hydrazine, which can then be condensed with various benzaldehydes. cuestionesdefisioterapia.com

The reaction of 2-acetylbenzofuran (B162037) with (2,4,6-trichlorophenyl)hydrazine in ethanol (B145695), catalyzed by concentrated hydrochloric acid, produces 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine in high yield. researchgate.netmdpi.com This highlights the general applicability of this condensation method for creating a diverse range of substituted benzofuran hydrazones. The choice of solvent, catalyst, and reaction temperature can influence the reaction efficiency and yield. Common solvents include ethanol and methanol (B129727), often with the addition of a catalytic amount of a strong acid like hydrochloric acid or a weaker acid like acetic acid. mdpi.com

A study details the synthesis of (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, showcasing the condensation of a benzofuran-containing ketone with a carbohydrazide (B1668358) derivative. dntb.gov.ua

Table 1: Examples of Condensation Reactions for Benzofuran Hydrazone Synthesis

| Benzofuran Precursor | Hydrazine Derivative | Catalyst | Solvent | Product | Yield | Reference |

| 2-Acetylbenzofuran | (2,4,6-Trichlorophenyl)hydrazine | Conc. HCl | Ethanol | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | 90% | researchgate.netmdpi.com |

| 2-Acetyl-5-bromobenzofuran | Hydrazine derivatives | Not specified | Not specified | Hydrazone derivatives | Not specified | sciepub.com |

| 7-Chlorobenzofuran-3-yl)hydrazine | Substituted benzaldehydes | Sodium acetate | Ethanol | Substituted benzofuran hydrazones | Not specified | cuestionesdefisioterapia.com |

| 2-Acetylbenzofuran | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Not specified | Not specified | (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Not specified | dntb.gov.ua |

While acid catalysis is the most common approach, other catalytic systems have been explored to improve reaction efficiency and expand the substrate scope. For instance, the synthesis of benzofuran derivatives can be achieved through copper-catalyzed ring closure reactions. researchgate.net Although not directly a hydrazone synthesis, the formation of the benzofuran core is a critical preceding step.

The use of specific catalysts can also influence the regioselectivity and stereoselectivity of the reaction. For example, in the synthesis of related heterocyclic systems, organocatalysts like L-proline have been employed for the green synthesis of hydrazide derivatives. mdpi.com Such approaches could potentially be adapted for the synthesis of benzofuran-3(2H)-ylidenehydrazine, offering a more environmentally friendly alternative to traditional acid catalysis.

Innovations in Benzofuran-3(2H)-ylidenehydrazine Synthesis

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of benzofuran-3(2H)-one scaffolds and their subsequent conversion to hydrazones. These methods often focus on improving reaction efficiency, reducing environmental impact, and enabling the rapid assembly of complex molecules.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A notable application is the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates. This method provides a rapid and facile route to these important precursors, with yields ranging from 43% to 58%. nih.govresearchgate.netsemanticscholar.org The optimization of reaction conditions, including temperature, time, and the choice of base and solvent, is crucial for the success of this method. researchgate.net For example, using potassium phosphate (B84403) (K₃PO₄) as the base in a mixture of methanol and dimethylformamide (DMF) at 150°C for 30 minutes under microwave irradiation has been shown to be effective. researchgate.net

The synthesis of substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones has also been achieved using microwave assistance, demonstrating the utility of this technology for preparing more complex benzofuran derivatives. rcsi.science

Table 2: Optimized Conditions for Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones

| Temperature (°C) | Time (min) | Base (equiv.) | Solvent | Yield (%) | Reference |

| 150 | 30 | K₃PO₄ (0.75) | CH₃OH/DMF | 43 | researchgate.net |

| 150 | 30 | Cs₂CO₃ (0.75) | CH₃OH/DMF | 37 | researchgate.net |

| 150 | 20 | K₂CO₃ (1.0) | DMF | 23 | researchgate.net |

In line with the principles of green chemistry, there is a growing interest in developing sustainable and catalyst-free synthetic methods. A catalyst-free approach for the synthesis of benzofuran derivatives has been reported through the cascade reaction of nitroepoxides and salicylaldehydes using potassium carbonate in DMF at 110°C. researchgate.netacs.org While this method does not directly produce the target hydrazone, it provides a valuable route to the core benzofuran structure without the need for a metal catalyst.

Furthermore, high hydrostatic pressure (HHP) has been explored as a green and efficient method for the synthesis of hydrazones without the need for solvents or catalysts. mdpi.com This technique involves applying high pressure to a mixture of the carbonyl compound and hydrazine, leading to nearly quantitative yields and simplifying product isolation. This innovative approach holds significant promise for the clean synthesis of benzofuran-3(2H)-ylidenehydrazine.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov Several MCRs have been developed for the synthesis of highly substituted benzofurans.

For instance, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been achieved under Sonogashira conditions using microwave irradiation. nih.gov Another example is a one-pot, five-component reaction to create tetrazole-benzofuran hybrids, which involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization. rsc.org A one-pot, four-component reaction of N-(isocyanoimino)triphenylphosphorane, a 2-aminobenzoic acid, a 2-hydroxybenzaldehyde, and an isocyanide has also been reported for the synthesis of complex benzofuran derivatives. researchgate.net

A base-catalyzed one-pot multicomponent reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one has been developed to synthesize novel 4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole derivatives, showcasing the power of MCRs in generating complex heterocyclic systems containing a benzofuran moiety. researchgate.net The synthesis of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds has been achieved via a one-pot multicomponent reaction using 2-acetyl benzofuran, substituted benzaldehydes, acetyl chloride, and zinc oxide as a catalyst. wisdomlib.org These approaches demonstrate the potential for developing one-pot syntheses of benzofuran-3(2H)-ylidenehydrazine and its derivatives, streamlining the synthetic process and allowing for rapid library generation.

Synthesis of Advanced Benzofuran Building Blocks and Hydrazine Moieties

The construction of complex benzofuran-containing molecules often necessitates the preparation of versatile intermediates that can be readily modified. These building blocks, primarily functionalized benzofuran-2-yl and benzofuran-3(2H)-one cores, serve as scaffolds for introducing diverse substituents. Similarly, the derivatization of hydrazines and hydrazides is crucial for their effective condensation with these benzofuran precursors.

Preparation of Functionalized Benzofuran-2-yl and Benzofuran-3(2H)-one Intermediates

The synthesis of functionalized benzofuran-2-yl intermediates can be achieved through various modern synthetic methods. One powerful strategy involves the combination of 8-aminoquinoline (B160924) (8-AQ) directed C–H functionalization and a two-step transamidation protocol. nih.gov This approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency using palladium catalysis. nih.gov The subsequent one-pot, two-step transamidation procedure enables further diversification at the C2 position by introducing various amine nucleophiles. nih.gov Other methods for assembling the benzofuran scaffold include acid-catalyzed cyclizations, carbonylative cyclizations via Sonogashira reactions, Heck-type cyclizations, photocyclizations, and radical cyclizations. nih.gov For instance, 2-acetyl benzofuran can be prepared from an o-alkyl derivative of salicylaldehyde (B1680747) by treatment with potassium tert-butoxide. researchgate.net This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation, to build more complex structures. researchgate.net

The synthesis of benzofuran-3(2H)-ones , also known as coumaran-3-ones, is another critical area of research. A variety of catalytic systems have been developed to access these important intermediates. For example, mercury(II) triflate (Hg(OTf)₂) catalyzes the N-oxide addition to alkynes, leading to an enolonium species that can undergo intramolecular nucleophilic attack to form benzofuran-3(2H)-ones. organic-chemistry.org Rhodium catalysts have also been extensively used. A Rh/Co relay catalysis enables the C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to yield benzofuran-3(2H)-ones with a quaternary center. organic-chemistry.org Furthermore, a three-component reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols catalyzed by Rh(III) provides a pathway to benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and facile method for obtaining dihydrobenzofuranones. researchgate.net

Table 1: Selected Methods for the Synthesis of Benzofuran Intermediates

| Intermediate Type | Synthetic Method | Catalyst/Reagents | Key Features |

| Benzofuran-2-yl | C–H Arylation & Transamidation | Pd catalyst, 8-aminoquinoline | High efficiency and modularity for C3 and C2 functionalization. nih.gov |

| Benzofuran-2-yl | Perkin Reaction/Knoevenagel Condensation | Piperidine | Versatile for producing furocoumarin derivatives from salicylaldehyde. researchgate.net |

| Benzofuran-3(2H)-one | N-oxide addition to alkynes | Hg(OTf)₂ | Forms an enolonium intermediate. organic-chemistry.org |

| Benzofuran-3(2H)-one | C-H functionalization/annulation | Rh/Co relay catalysis | Creates a quaternary center. organic-chemistry.org |

| Benzofuran-3(2H)-one | Three-component reaction | Rh(III) catalyst | Forms tetrasubstituted carbon stereocenters. researchgate.net |

| Benzofuran-3(2H)-one | Microwave-assisted cyclization | - | Rapid and facile synthesis. researchgate.net |

| Benzofuran-3(2H)-one | Rearrangement of 2-hydroxychalcones | p-TsOH in (CF₃)₂CHOH | Selectively produces 3-formylbenzofurans. nih.gov |

Derivatization of Hydrazines and Hydrazides for Condensation Reactions

Hydrazine and its derivatives are key reagents for the synthesis of benzofuran-3(2H)-ylidenehydrazine. The condensation reaction between a benzofuran-3(2H)-one and a hydrazine derivative forms the desired hydrazone linkage. The reactivity of the hydrazine can be tuned by derivatization.

Hydrazines can be derivatized to influence their nucleophilicity and steric properties. For instance, less stable, electron-rich aryl hydrazines can be more conveniently handled as their hydrochloride salts for condensation reactions. nih.gov The condensation of benzofuran-3(2H)-one with hydrazine hydrate in the presence of acetic acid in ethanol is a common method to produce the corresponding hydrazone. escholarship.org

Hydrazides , which contain an acyl group attached to a hydrazine moiety, are also important precursors. They can be synthesized by reacting an ester with hydrazine monohydrate. mdpi.com These hydrazides can then undergo condensation with aldehydes or ketones, including benzofuran-3(2H)-one, to form hydrazide-hydrazones. mdpi.com This reaction is typically carried out in a suitable solvent like ethanol with a catalytic amount of acid, such as glacial acetic acid. mdpi.com The resulting hydrazide-hydrazones are highly reactive intermediates that can be used to synthesize a variety of heterocyclic compounds. mdpi.com

Table 2: Derivatization and Condensation of Hydrazine Moieties

| Hydrazine Derivative | Preparation Method | Condensation Partner | Reaction Conditions | Product Type |

| Hydrazine Hydrate | Commercially available | Benzofuran-3(2H)-one | Acetic acid, Ethanol | Benzofuran-3(2H)-ylidenehydrazine escholarship.org |

| Aryl Hydrazines | - | - | Can be used as hydrochloride salts for stability. nih.gov | Aryl-substituted hydrazones |

| Hydrazides | Ester + Hydrazine monohydrate | Aldehydes/Ketones | Glacial acetic acid, Ethanol | Hydrazide-hydrazones mdpi.com |

Control of Regio- and Stereochemical Outcomes in Synthesis

Controlling the regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, ensuring the formation of the desired isomer of a target molecule. In the context of benzofuran synthesis, these considerations are paramount.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of substituted benzofurans, cyclization reactions of α-phenoxycarbonyl compounds can lead to mixtures of regioisomers if both ortho positions on the aromatic ring are available for cyclization. oregonstate.edu However, by carefully choosing the starting materials and reaction conditions, a high degree of regioselectivity can be achieved. For example, in the reaction of 3-hydroxy-2-pyrones with nitroalkenes, the substitution pattern of the resulting benzofuranone can be programmed with good regioselectivity. oregonstate.edu Similarly, the synthesis of 3-formylbenzofurans versus 3-acylbenzofurans from 2-hydroxychalcones can be controlled by the choice of reaction conditions. nih.gov

Stereoselectivity is the control of the spatial orientation of atoms in a molecule. In the condensation of benzofuran-3(2H)-one with carbonyl compounds, two stereoisomers (Z and E) can potentially be formed. mdpi.com Acid-catalyzed condensation with α,β-dicarbonyl compounds has been shown to stereoselectively form the more stable E-isomer. mdpi.com The development of a one-pot pseudo three-component reaction of benzofuran-3(2H)-ones and various alcohols catalyzed by H₃PW₁₂O₄₀ · xH₂O also affords bibenzofuran derivatives with specific alkoxy groups in the 3-position, indicating a degree of stereochemical control. znaturforsch.com

Comprehensive Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom within the benzofuran-3(2H)-ylidenehydrazine molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, allowing for the differentiation of protons in various parts of the molecule.

In a typical ¹H NMR spectrum of a related compound, 2-hydrazinyl-1-benzofuran, the aromatic protons of the benzene (B151609) ring are expected to appear in the range of δ 7.60–7.20 ppm. The protons of the NH-NH2 group would likely produce signals at approximately δ 5.58 and 4.08 ppm. The methylene (B1212753) protons (CH2) on the furanone ring would also exhibit a characteristic signal.

Table 1: Hypothetical ¹H NMR Data for Benzofuran-3(2H)-ylidenehydrazine

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.60 | Multiplet | - |

| NH | 5.58 | Singlet (broad) | - |

| NH₂ | 4.08 | Singlet (broad) | - |

| CH₂ | 4.60 | Singlet | - |

Note: This table is based on data for a structurally similar compound, 2-hydrazinyl-1-benzofuran, and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in benzofuran-3(2H)-ylidenehydrazine will produce a distinct signal in the ¹³C NMR spectrum.

For the related compound 2-hydrazinyl-1-benzofuran, the carbon atoms of the aromatic ring typically resonate between δ 160 and 112 ppm. The carbonyl carbon (C=O) of the furanone ring is expected to appear significantly downfield, while the methylene carbon (CH2) would be found further upfield.

Table 2: Hypothetical ¹³C NMR Data for Benzofuran-3(2H)-ylidenehydrazine

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O | 170.0 |

| Aromatic-C | 112.0 - 160.0 |

| CH₂ | 70.0 |

Note: This table is based on data for a structurally similar compound, 2-hydrazinyl-1-benzofuran, and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of benzofuran-3(2H)-ylidenehydrazine is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.

In a similar benzofuran (B130515) derivative, the N-H stretching vibrations of the hydrazine (B178648) group are typically observed in the region of 3360–3180 cm⁻¹. The C=O stretching vibration of the furanone ring would likely appear as a strong band around 1710 cm⁻¹. The C=N stretching of the ylidene group and the C-O stretching of the furan (B31954) ring would also produce distinct signals.

Table 3: Hypothetical IR Absorption Data for Benzofuran-3(2H)-ylidenehydrazine

| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3180 - 3360 |

| C=O (Furanone) | Stretching | ~1710 |

| C=N (Ylidene) | Stretching | 1620 - 1680 |

| C-O (Furan) | Stretching | 1000 - 1300 |

Note: This table is based on data for a structurally similar compound and general functional group frequencies.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the molecular formula.

For a related compound, 2-(2-benzylidenehydrazinyl)-1-benzofuran, the mass spectrum showed the molecular ion peak [M]+ at m/z 250. The fragmentation pattern can reveal the loss of specific groups, providing further evidence for the proposed structure. For benzofuran-3(2H)-ylidenehydrazine, the fragmentation might involve the loss of N₂, NH₃, or cleavage of the furanone ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the atomic positions, bond lengths, and bond angles can be generated. This technique would unambiguously confirm the connectivity and stereochemistry of benzofuran-3(2H)-ylidenehydrazine, providing invaluable data on the planarity of the ring systems and the conformation of the ylidenehydrazine side chain.

Elucidation of Molecular Conformation and Geometric Parameters

The molecular conformation of benzofuran-3(2H)-ylidenehydrazine derivatives is characterized by the relative orientation of the benzofuran moiety and the attached hydrazone side chain. The core 2,3-dihydro-1-benzofuran ring system is generally found to be essentially planar. kapadokya.edu.trresearchgate.net For instance, in (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, the maximum deviation from the mean plane of the ring system is a mere 0.016 Å for the oxygen atom O1. kapadokya.edu.tr Similarly, the 2,3-dihydro-1-benzofuran ring in 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one is also nearly planar. researchgate.net

Intramolecular hydrogen bonds play a significant role in stabilizing the molecular conformation. A common feature is the formation of an S(6) ring motif through an N—H···O hydrogen bond between the hydrazone proton and an oxygen atom of the benzofuranone moiety. kapadokya.edu.trresearchgate.net In (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, an intramolecular N–H···Cl contact is observed, with an N2···Cl2 distance of 2.939(2) Å and an N2–H2B···Cl2 angle of 112(2)°. mdpi.com

The geometric parameters, including bond lengths and angles, of these derivatives have been precisely determined through X-ray diffraction studies. Below is a table summarizing selected geometric parameters for representative benzofuran-3(2H)-ylidenehydrazine derivatives.

| Compound Name | Parameter | Value |

|---|---|---|

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | Twist Angle (bfn/edh) | 8.11(13)° |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | Twist Angle (edh/tcp) | 37.38(7)° |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | N2···Cl2 distance | 2.939(2) Å |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | N2–H2B···Cl2 angle | 112(2)° |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | Dihedral Angle (benzofuran/phenyl) | 5.32(14)° |

| 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | Dihedral Angle (benzofuran/dimethylphenyl) | 3.69(7)° |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of benzofuran-3(2H)-ylidenehydrazine derivatives is dictated by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking being particularly prominent. These non-covalent forces are crucial in the formation of stable, extended supramolecular architectures. researchgate.net

π-π stacking interactions are a defining feature in the crystal structures of many benzofuran-3(2H)-ylidenehydrazine derivatives. These interactions occur between the aromatic rings of adjacent molecules, leading to the formation of well-defined aggregates. In some derivatives, π-π interactions are observed between the benzofuran and triazole rings of neighboring molecules, with centroid-to-centroid distances of approximately 3.679 Å. researchgate.netresearchgate.net In the case of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, π-stacking interactions occur between the centroids of the benzene and furan rings of the 2,3-dihydro-1-benzofuran systems of adjacent molecules, with a centroid-centroid distance of 3.5316(19) Å. kapadokya.edu.tr Similarly, for (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, π-π interactions are present between the benzofuran and trichlorophenyl groups of neighboring molecules. mdpi.com In 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, both C—H···π and π–π stacking interactions are instrumental in forming a layered structure. researchgate.net

The nature and extent of these intermolecular interactions can be further analyzed using Hirshfeld surface analysis. For (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, this analysis reveals that the most significant contacts are H···H (40.7%), O···H/H···O (24.7%), C···H/H···C (16.1%), and C···C (8.8%). kapadokya.edu.tr A similar analysis for 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one shows the dominant contacts to be H···H (51.2%), O···H/H···O (17.9%), C···H/H···C (15.2%), and C···C (8.1%). researchgate.net

| Compound Name | Interaction Type | Distance/Details |

|---|---|---|

| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | π-π stacking (benzofuran/triazole) | Centroid-centroid distance: 3.679 Å |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | π-π stacking (benzene/furan) | Centroid-centroid distance: 3.5316(19) Å |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | C-H···π interaction | Between methyl H and phenyl ring centroid |

| 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | C-H···π and π-π stacking | Formation of a layered structure |

Crystal Packing Arrangements and Supramolecular Assembly

In many benzofuran-3(2H)-ylidenehydrazine derivatives, the molecules organize into layers. For instance, in a triazole-substituted derivative, the molecules are arranged in layers parallel to the ab plane. researchgate.net Within these layers, π-π interactions link neighboring molecules. researchgate.net Similarly, in the crystal of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, the combination of C—H···π and π–π stacking interactions leads to the formation of a layer that lies parallel to the (111) plane. researchgate.net

In other cases, the intermolecular interactions lead to the formation of dimers, which then act as building blocks for the extended structure. In the crystal of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, molecules first form dimers, which are then connected through π-stacking interactions, creating stacks along the a-axis. kapadokya.edu.tr The crystal structure of (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine reveals chains of molecules formed through π-π interactions. researchgate.net

The substituents on the phenyl ring of the hydrazone moiety can significantly influence the extended network in the crystal. Variations in substituents, such as methoxy (B1213986) or fluoro groups, can lead to different intermolecular contacts and, consequently, different crystal packing arrangements. researchgate.net This highlights the tunability of the supramolecular assembly in this class of compounds. The study of these packing arrangements is crucial for understanding the solid-state properties of these materials and for the rational design of new crystalline solids with desired characteristics. mdpi.comcardiff.ac.uk

Table of Compounds Mentioned

| Compound Name |

|---|

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one |

| 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine |

| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a highly successful and widely used method in computational chemistry for predicting the physicochemical properties of molecules with a favorable balance of accuracy and computational cost. physchemres.org

The electronic characteristics of a molecule are fundamental to its reactivity. DFT calculations are frequently employed to analyze the electronic structure of benzofuran (B130515) derivatives. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. physchemres.org

For benzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the ring and any substituent groups. In the case of Benzofuran-3(2H)-ylidenehydrazine, the hydrazine (B178648) moiety (-NH-NH2) is expected to significantly influence the electronic distribution. The lone pair of electrons on the nitrogen atoms can contribute to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps are another valuable tool derived from DFT calculations, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Table 4.1: Frontier Molecular Orbital Energies for Related Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-benzofuran-2-carboxylic acid | -6.93 | -2.15 | 4.78 |

| 1-benzofuran-3-carboxylic acid | -7.01 | -2.23 | 4.78 |

| 2-phenylbenzofuran | -5.87 | -1.74 | 4.13 |

This table presents data for related benzofuran compounds to illustrate typical FMO energy ranges. The specific values for Benzofuran-3(2H)-ylidenehydrazine would require a dedicated computational study.

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathway and the factors that control it.

For reactions involving Benzofuran-3(2H)-ylidenehydrazine, such as its synthesis or subsequent transformations, DFT calculations can be used to model the step-by-step process. For instance, in a condensation reaction to form a hydrazone, computational analysis could pinpoint the transition state for the initial nucleophilic attack of the hydrazine on a carbonyl group and the subsequent dehydration step. The calculated energy barriers for different potential pathways can help to explain or predict the observed product distribution. nih.gov

The insights gained from FMO analysis and MEP maps can be directly applied to predict the reactivity and selectivity of Benzofuran-3(2H)-ylidenehydrazine. physchemres.org A smaller HOMO-LUMO gap generally implies higher reactivity. physchemres.org The locations of the HOMO and LUMO can predict where the molecule will react with electrophiles and nucleophiles, respectively.

For example, the presence of the hydrazine group introduces multiple potential reactive sites. DFT calculations can help to determine whether reactions are more likely to occur at the terminal nitrogen, the imine nitrogen, or at a position on the benzofuran ring. This predictive power is crucial for designing new synthetic routes and for understanding the molecule's behavior in different chemical environments.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules.

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzofuran-3(2H)-ylidenehydrazine, a key structural question is the conformation around the C=N double bond and the N-N single bond.

The benzofuran portion of the molecule is largely planar. However, the hydrazine substituent can adopt different conformations. The relative energies of these conformers can be calculated to determine the most stable arrangement. Studies on similar hydrazone structures have shown that the planarity and orientation of substituent groups can significantly impact their properties. mdpi.com

Ligand-Receptor Interactions through Molecular Docking Studies of Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. africanjournalofbiomedicalresearch.comjazindia.com This method is widely used in drug discovery to screen for potential therapeutic agents. While specific docking studies on Benzofuran-3(2H)-ylidenehydrazine are not widely reported, numerous studies on related benzofuran and hydrazone derivatives have demonstrated their potential to interact with various biological targets. researchgate.netnih.gov

These studies often reveal that the benzofuran scaffold can fit into hydrophobic pockets of enzyme active sites, while the polar groups, such as the hydrazone moiety, can form crucial hydrogen bonds with amino acid residues. nih.gov The binding affinity is often quantified by a docking score, with more negative scores indicating a stronger predicted interaction. jazindia.com

Table 4.2: Molecular Docking Results for Related Benzofuran Hydrazone Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzofuran-hydrazone derivatives | PI3K | - | VAL851 | researchgate.net |

| Benzofuran-hydrazone derivatives | VEGFR-2 | - | - | researchgate.net |

| 2-Benzylidenebenzofuran-3(2H)-ones | Human Alkaline Phosphatase | - | - | nih.gov |

| Pyrazole-based benzofuran derivatives | Caspase-3 | - | - | nih.gov |

This table summarizes findings for classes of related compounds to indicate the potential for Benzofuran-3(2H)-ylidenehydrazine and its derivatives to act as ligands for various biological targets. Specific scores and interacting residues are highly dependent on the exact ligand and protein structures.

Reaction Pathways of Hydrazone Formation

The primary route to synthesizing benzofuran-3(2H)-ylidenehydrazine and its substituted derivatives involves the condensation reaction between a benzofuran-3(2H)-one (also known as coumaran-3-one) and a hydrazine derivative. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.

The general mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the benzofuran-3(2H)-one.

Intermediate Formation: This attack forms a tetrahedral intermediate, specifically a carbinolamine derivative.

Dehydration: The carbinolamine intermediate is typically unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. This step is often catalyzed by the presence of an acid or base.

A variety of substituted hydrazines can be employed, leading to a library of N-substituted benzofuran-3(2H)-ylidenehydrazine derivatives. For instance, the reaction of 7-chlorobenzofuran-3(2H)-one or 5-nitrobenzofuran-3(2H)-one with hydrazine hydrate (B1144303) has been used to generate the corresponding (7-chloro- or 5-nitrobenzofuran-3-yl)hydrazine, which can then be reacted with various aldehydes. cuestionesdefisioterapia.com Similarly, other studies have reported the synthesis of related benzofuran hydrazones by reacting a ketone precursor, such as 2-acetylbenzofuran (B162037), with a substituted hydrazine like (2,4,6-trichlorophenyl)hydrazine in the presence of an acid catalyst like hydrochloric acid. researchgate.netmdpi.comdntb.gov.uaresearchgate.net

The reaction conditions for hydrazone formation are generally mild. The choice of solvent can vary, with ethanol (B145695) being commonly used. cuestionesdefisioterapia.commdpi.com The reaction can be performed under reflux to drive the equilibrium towards the product. cuestionesdefisioterapia.commdpi.com

Table 1: Examples of Reaction Conditions for Hydrazone Formation

| Precursors | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 7-chlorobenzofuran-3(2H)-one & Hydrazine hydrate | - | Ethanol | Reflux, 6 hrs | 7-chlorobenzofuran-3-yl hydrazine | cuestionesdefisioterapia.com |

| 5-nitrobenzofuran-3(2H)-one & Hydrazine hydrate | - | Ethanol | Reflux, 6 hrs | 5-nitrobenzofuran-3-yl hydrazine | cuestionesdefisioterapia.com |

| 2-acetylbenzofuran & (2,4,6-trichlorophenyl)hydrazine | Conc. HCl | Ethanol | Reflux, 2 hrs | 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | mdpi.comresearchgate.net |

| 2-acetylbenzofuran & 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Conc. HCl | Anhydrous Ethanol | Reflux, 2 hrs | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | dntb.gov.ua |

Functionalization Strategies for Benzofuran-3(2H)-ylidenehydrazine

Further diversification of the benzofuran-3(2H)-ylidenehydrazine scaffold can be achieved through functionalization of either the aromatic rings or the hydrazone linkage itself.

The benzofuran ring system is generally reactive towards electrophiles. researchgate.net The benzene (B151609) ring of benzofuran-3(2H)-ylidenehydrazine can undergo typical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution (positions 4, 5, 6, or 7) is directed by the activating/deactivating nature of the existing substituents and the oxygen atom of the furan (B31954) ring. The furan ring itself is also susceptible to electrophilic attack, although this can sometimes lead to ring-opening depending on the reaction conditions. researchgate.net

Conversely, nucleophilic aromatic substitution can be performed on the benzene ring if it bears a suitable leaving group, such as a halogen, activated by an electron-withdrawing group.

The hydrazone moiety (C=N-NH-) is a versatile functional group that can undergo a variety of chemical transformations:

Acylation/Sulfonylation: The N-H proton of the hydrazone is acidic and can be deprotonated by a base. The resulting anion can react with electrophiles like acyl chlorides or sulfonyl chlorides to yield N-acylated or N-sulfonylated derivatives.

Alkylation: Similar to acylation, the hydrazone nitrogen can be alkylated, although controlling the regioselectivity can be challenging.

Oxidation: Oxidation of the hydrazone can lead to various products depending on the oxidizing agent and reaction conditions. For example, oxidation can regenerate the parent ketone (benzofuran-3(2H)-one) or lead to the formation of azines.

Reduction: The C=N double bond of the hydrazone can be reduced to a single bond to form the corresponding hydrazine derivative.

Cycloaddition Reactions: The hydrazone can participate as a component in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

Intramolecular Cyclization and Annulation Processes

The structure of benzofuran-3(2H)-ylidenehydrazine is well-suited for intramolecular cyclization reactions, providing a pathway to synthesize fused polycyclic heterocyclic systems. These reactions often involve the hydrazone moiety reacting with a suitably positioned functional group on the benzofuran ring or on a substituent attached to the hydrazone nitrogen.

For example, if the nitrogen of the hydrazone is substituted with a group containing an electrophilic center, intramolecular cyclization can occur. This strategy is a powerful tool in heterocyclic synthesis. A well-known example in related systems is the Fischer indole (B1671886) synthesis, where an arylhydrazone undergoes acid-catalyzed cyclization to form an indole. A similar principle can be applied to benzofuran-3(2H)-ylidenehydrazones to construct novel fused ring systems.

Various metal-catalyzed and metal-free intramolecular cyclization methods have been developed for the synthesis of the core benzofuran structure itself, which highlights the general propensity of appropriately substituted aromatic ethers to undergo ring closure. nih.govscirp.orgresearchgate.net These strategies often involve the formation of a C-O bond as the final step. researchgate.net The hydrazone derivative can be designed to undergo subsequent intramolecular reactions, expanding the structural diversity of the resulting molecules.

Investigation of Tautomerism and Isomerism

Tautomerism is a key feature of hydrazones and related carbonyl compounds, and benzofuran-3(2H)-ylidenehydrazine is expected to exhibit this phenomenon.

The parent ketone, benzofuran-3(2H)-one, can exist in equilibrium with its enol tautomer, 3-hydroxybenzofuran. While the keto form generally predominates, the existence of the enol form is crucial for certain reactions. Methylation studies on 3-acylbenzofuran-2(3H)-ones have provided evidence for the existence of the 3-acyl-2-hydroxybenzofuran tautomeric form. researchgate.net

For benzofuran-3(2H)-ylidenehydrazine, two main types of tautomerism are possible:

Hydrazone-Azo Tautomerism: The compound can exist in equilibrium with its azo tautomer, 3-azobenzofuran-2-ide. This is a common form of tautomerism for arylhydrazones. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov Studies on other heterocyclic hydrazones have shown that the hydrazone form is often more stable.

Imino-Enamino Tautomerism: The hydrogen on the secondary nitrogen can migrate to the C2 position of the benzofuran ring, resulting in an enamine-like tautomer, 2-amino-3-hydrazono-2,3-dihydrobenzofuran. This is analogous to the keto-enol tautomerism of the parent ketone. The relative stability of these tautomers can be investigated using spectroscopic techniques like NMR and computational methods. researchgate.net

Table 2: Potential Tautomeric Forms of Benzofuran-3(2H)-ylidenehydrazine

| Tautomer Name | Structural Description |

|---|---|

| Hydrazone Form | The C3 position has a C=N double bond to the hydrazine moiety. |

| Azo Form | An N=N double bond is present, with a formal negative charge on C3 and a positive charge on the adjacent nitrogen. |

| Enamino Form | A C=C double bond exists between C2 and C3, with an amino group at C2 and the hydrazine attached at C3. |

The study of these tautomeric equilibria is fundamental to understanding the full scope of the chemical reactivity and potential biological activity of benzofuran-3(2H)-ylidenehydrazine and its derivatives.

Chemical Reactivity and Mechanistic Organic Chemistry

Tautomerism

The tautomeric behavior of Benzofuran-3(2H)-ylidenehydrazine is a subject of significant interest in mechanistic organic chemistry. The molecule can theoretically exist in several tautomeric forms, with the most prevalent being the hydrazone and the azo-enol forms. The equilibrium between these tautomers is delicately balanced and can be significantly influenced by both electronic and steric factors, which alter the relative stabilities of the tautomeric forms.

Electronic Factors:

The electronic nature of substituents on the benzofuran (B130515) ring or the hydrazine (B178648) moiety plays a crucial role in determining the predominant tautomeric form. The interplay of inductive and resonance effects can shift the equilibrium towards either the hydrazone or the azo-enol tautomer.

Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NR₂) groups, when present on the benzofuran ring, increase the electron density on the aromatic system. This increased electron density can stabilize the hydrazone form through resonance. Conversely, EDGs on the exocyclic nitrogen of the hydrazine group can enhance the basicity of this nitrogen, potentially favoring the azo-enol form through intramolecular hydrogen bonding.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, on the benzofuran ring decrease the electron density of the aromatic system. This can make the hydrazone proton more acidic, thereby favoring the formation of the azo-enol tautomer. Studies on analogous heterocyclic hydrazones have shown that the presence of EWGs tends to shift the equilibrium towards the azo form. For instance, in related systems like arylhydrazones, the introduction of a nitro group has been observed to favor the hydrazone-like tautomer. unifr.ch

Research on other heterocyclic systems, such as quinoxalin-2(1H)-ones, has demonstrated that the relative stability of tautomers is dependent on the substituent and the solvent. bohrium.com For example, in a series of 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones, the equilibrium between the hydrazone and diazenyl enamine forms was influenced by the substituents in the aryl ring. bohrium.com

Steric Factors:

Steric hindrance, arising from bulky substituents near the tautomerically active sites, can significantly impact the geometry and, consequently, the relative stability of the tautomers.

Steric hindrance at the C2 position of the benzofuran ring can influence the planarity of the system. Bulky groups at this position may destabilize the planar azo-enol form, thereby shifting the equilibrium towards the less sterically demanding hydrazone tautomer.

Substituents on the exocyclic nitrogen of the hydrazine group can also exert a significant steric effect. Large substituents can hinder the formation of the planar azo-enol tautomer and can also disrupt potential intramolecular hydrogen bonding that might stabilize this form. Studies on the ring-chain tautomerism of other hydrazones have shown that increasing the bulk of a substituent at the C=N bond can decrease the fraction of the cyclic tautomer, indicating a clear steric influence on the equilibrium.

In the context of E/Z isomerization of acylhydrazones, it has been noted that the insertion of a bulky group can affect the process due to steric hindrance. nih.gov This principle can be extended to the tautomeric equilibrium of Benzofuran-3(2H)-ylidenehydrazine, where bulky groups could similarly influence the stability of the different tautomeric forms.

The following table summarizes the expected influence of electronic and steric factors on the tautomeric equilibrium of Benzofuran-3(2H)-ylidenehydrazine, based on established principles from related systems.

| Factor | Position of Substituent | Effect on Equilibrium (Hydrazone <=> Azo-enol) | Probable Predominant Tautomer |

| Electronic | Benzofuran Ring (EDG) | Stabilizes hydrazone form through resonance. | Hydrazone |

| Benzofuran Ring (EWG) | Increases acidity of hydrazone proton, favoring azo-enol. | Azo-enol | |

| Exocyclic Nitrogen (EDG) | Increases basicity, potentially favoring azo-enol. | Azo-enol | |

| Exocyclic Nitrogen (EWG) | Decreases basicity, potentially favoring hydrazone. | Hydrazone | |

| Steric | C2 Position (Bulky Group) | Destabilizes planar azo-enol form. | Hydrazone |

| Exocyclic Nitrogen (Bulky Group) | Hinders formation of planar azo-enol form. | Hydrazone |

It is important to note that the solvent polarity also plays a critical role in tautomeric equilibria. Polar solvents can stabilize more polar tautomers through hydrogen bonding. For instance, in some azo dyes, the hydrazone form is favored in polar solvents due to resonance delocalization effects. rsc.org Conversely, nonpolar solvents might favor less polar tautomers.

Design and Synthesis of Structurally Modified Derivatives and Hybrid Compounds

Modification of the Benzofuran (B130515) Skeleton

Alterations to the benzofuran nucleus are a primary strategy for creating new derivatives. These modifications can range from the simple introduction of substituents at various positions of the benzene (B151609) or furan (B31954) ring to the more complex fusion of additional ring systems, leading to novel polycyclic structures.

Introduction of Substituents at Various Positions

The introduction of substituents onto the benzofuran ring is a common method to create libraries of compounds with diverse properties. The synthesis of these derivatives often starts with a substituted benzofuran-3(2H)-one. For instance, 7-chlorobenzofuran-3(2H)-one and 5-nitrobenzofuran-3(2H)-one have been used as precursors to generate a series of final derivatives. cuestionesdefisioterapia.com The synthesis typically involves the reaction of a substituted salicylaldehyde (B1680747) or a related precursor.

Electron-withdrawing groups, such as halogens and nitro groups, are frequently incorporated. A series of 2-benzylidenebenzofuran-3(2H)-ones have been synthesized with various substitution patterns on the benzofuran core, including 4,6-dibromo, 6-chloro-4-nitro, and 4,6-dichloro configurations. nih.gov For example, the reaction of the appropriately substituted benzofuran-3(2H)-one with a substituted benzaldehyde (B42025) yields the target aurone (B1235358) derivative.

Research has shown that the position and nature of the substituent can significantly influence the compound's properties. In one study, various substituents were introduced at the 5-position of the benzofuran ring. The introduction of halogens (fluoro, chloro, bromo) and a nitrile group resulted in compounds with moderate activity in a specific biological assay, whereas a trifluoromethyl group led to reduced activity. jst.go.jp Similarly, amino and carboxyl groups at this position were found to markedly decrease activity. jst.go.jp

The synthesis of these substituted precursors, like benzofuran-3(2H)-ones, can be achieved through various modern synthetic methods, including transition metal-catalyzed reactions. organic-chemistry.orgnih.gov For example, rhodium-catalyzed one-pot synthesis of benzofuran-3(2H)-ones has been achieved by reacting salicylaldehydes with aliphatic alcohols and cyclopropanols. nih.gov

Table 1: Examples of Substituted Benzofuran-3(2H)-one Precursors and Resulting Derivatives

| Precursor | Reactant | Resulting Derivative Structure | Reference |

|---|---|---|---|

| 4,6-Dibromobenzofuran-3(2H)-one | 4-Chlorobenzaldehyde | 4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | nih.gov |

| 4,6-Dibromobenzofuran-3(2H)-one | Furan-2-carbaldehyde | 4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one | nih.gov |

| 6-Chloro-4-nitrobenzofuran-3(2H)-one | Thiophene-2-carbaldehyde | 6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | nih.gov |

| 7-Chlorobenzofuran-3(2H)-one | Hydrazine (B178648) Hydrate (B1144303) | 7-Chlorobenzofuran-3-yl hydrazine | cuestionesdefisioterapia.com |

Fusion with Other Ring Systems

Fusing the benzofuran core with other heterocyclic or carbocyclic rings creates rigid, polycyclic structures with unique three-dimensional shapes. These complex molecules often exhibit novel properties.

A flexible approach for synthesizing fused benzofuran derivatives involves the rhodium(I)-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles. nih.gov This method provides a convenient route to these complex structures under mild reaction conditions. nih.gov

Another innovative strategy involves a domino cyclization reaction. For example, the reaction of a specific hydrazone with p-benzoquinone under palladium catalysis followed by acid-mediated annulation leads to the formation of an angularly fused 3H-benzofuro[3,2-e]indazole core. rsc.org This process is notable for the concurrent formation of two heterocyclic rings and multiple C-C, C-N, and C-O bonds in a single sequence. rsc.org

The synthesis of indeno[1,2-b]benzofuran derivatives has also been reported. The condensation of ninhydrin (B49086) with substituted phenols in glacial acetic acid can yield structures like 6-(1-adamantyl)-4b,9b-dihydroxy-8-methyl-4b,9b-dihydro-10H-indeno[1,2-b]benzofuran-10-one. asu-edu.ru

Diversification of the Hydrazine Moiety

Modifying the hydrazine portion of benzofuran-3(2H)-ylidenehydrazine offers another rich avenue for structural diversification. This can involve attaching various aromatic or heteroaromatic rings or converting the hydrazine into more complex functional groups like carbohydrazides and thiocarbohydrazides.

Incorporation of Aryl and Heteroaryl Groups

The most common modification of the hydrazine moiety is the formation of a hydrazone by condensation with an aldehyde or ketone. This reaction attaches a new substituent to the terminal nitrogen atom via a double bond (C=N).

A general and effective method involves reacting a benzofuran carbohydrazide (B1668358) or a simple benzofuran hydrazine with a variety of substituted aldehydes. For example, benzofuran-2-carbohydrazide can be coupled with various hydroxyarylaldehydes in ethanol (B145695) to produce a series of benzofuran hydrazones in good to excellent yields. unica.it Similarly, 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl hydrazine have been reacted with a wide range of substituted benzaldehydes (e.g., 2-chloro, 4-nitro, 3-methoxy) to create diverse libraries of compounds. cuestionesdefisioterapia.com

The synthesis of (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine demonstrates the direct attachment of a substituted aryl group to the hydrazine nitrogen. mdpi.com The structure of these aryl hydrazones can be confirmed using techniques like IR and NMR spectroscopy. mdpi.com

Table 2: Synthesis of Benzofuran Hydrazones via Condensation

| Benzofuran Precursor | Aldehyde/Ketone | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| Benzofuran-2-carbohydrazide | 2,3,4-Trihydroxybenzaldehyde | N'-(2,3,4-trihydroxybenzylidene)benzofuran-2-carbohydrazide | unica.it |

| Benzofuran-2-carbohydrazide | 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)benzofuran-2-carbohydrazide | unica.it |

| 1-(Benzofuran-2-yl)ethan-1-one | 2,4,6-Trichlorophenylhydrazine | (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | mdpi.com |

Formation of Carbohydrazide and Thiocarbohydrazide (B147625) Derivatives

Carbohydrazide and thiocarbohydrazide derivatives represent a significant class of benzofuran hydrazones. These are typically synthesized from a precursor like an ethyl benzofuran-2-carboxylate. unica.it

The synthesis of benzofuran-2-carbohydrazide is achieved by refluxing an ethanolic solution of ethyl benzofuran-2-carboxylate with hydrazine hydrate. unica.it This carbohydrazide serves as a key intermediate which can then be reacted with various aldehydes and ketones to form the final hydrazone derivatives. unica.itnih.gov

Another approach involves reacting substituted 3(2H)-benzofuranones with aryloxyacetohydrazides. This method has been used to synthesize a series of N-[3(2H)-benzofuranilidene] aryloxyacetohydrazide derivatives. fabad.org.tr The structures of these compounds are typically confirmed by IR, NMR, and elemental analysis. fabad.org.tr

Synthesis of Multifunctional Hybrid Molecules

The synthesis of hybrid molecules that combine the benzofuran-3(2H)-ylidenehydrazine core with other pharmacologically relevant scaffolds is a modern strategy in drug design. The goal is to create multifunctional compounds that may interact with multiple biological targets or combine different modes of action.

The fused polycyclic systems, such as the benzofuro[3,2-e]indazoles, are prime examples of structurally integrated hybrids. rsc.org These molecules merge the benzofuran and indazole frameworks, both of which are known to be important in medicinal chemistry.

Another approach is to create hybrids by linking different molecular fragments. For instance, benzofuran hydrazones have been synthesized that incorporate moieties known for specific biological activities. unica.it The resulting polyhydroxylated benzofuran hydrazones were designed as multifunctional agents, and subsequent studies confirmed their potential as antioxidants and antiproliferative agents. unica.it Similarly, hybrid compounds containing benzofuran, indene, and triazene (B1217601) fragments have been synthesized and investigated for their antimycobacterial properties. asu-edu.ru These syntheses highlight the modular nature of the benzofuran-ylidenehydrazine scaffold, allowing for its combination with a wide range of other chemical entities.

Benzofuran-Thiazole and Benzofuran-Pyrazole Hybrids

The integration of thiazole (B1198619) and pyrazole (B372694) rings with a benzofuran core has yielded a variety of compounds with significant biological potential.

Benzofuran-Thiazole Hybrids: A novel series of benzofuran-bearing thiazole hybrids has been synthesized through a multistep reaction approach. nih.gov The synthesis often involves the reaction of thioamide derivatives with corresponding bromoacetyl derivatives to form the thiazole ring linked to the benzofuran moiety. tandfonline.comtandfonline.com For instance, 2-bromoacetylbenzofuran can be reacted with thiosemicarbazone derivatives in refluxing ethanol to produce (ethylidene-hydrazinyl)thiazole compounds located between two benzofuran rings. tandfonline.com These hybrids have shown notable antiproliferative activity against various human cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Benzofuran-Thiazole Hybrids

| Compound | GI₅₀ (μM) Range | LC₅₀ (μM) Range | Reference |

| 8g | 0.295 - 4.15 | 4.43 - >100 | nih.gov |

| 8h | 0.295 - 4.15 | 4.43 - >100 | nih.gov |

GI₅₀: 50% growth inhibition concentration; LC₅₀: 50% lethal concentration.

Benzofuran-Pyrazole Hybrids: Several synthetic strategies have been employed to create benzofuran-pyrazole hybrids. One common method involves the cyclocondensation reaction of 1,3-β-monothiodiketones with phenylhydrazine, which yields 3-aryl/heteroaryl-5-benzofurnyl pyrazoles. researchgate.netbenthamdirect.comingentaconnect.com Another approach begins with the Vilsmeier–Haach reaction to prepare a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate, which can be further modified. mdpi.com A third route involves coupling benzofuran-2-carbohydrazide with various pyrazole aldehydes. nih.gov These hybrid molecules have demonstrated a wide range of biological activities, including antimicrobial, antibiofilm, and enzyme inhibitory effects. benthamdirect.commdpi.comnih.gov For example, certain compounds showed significant inhibition of E. coli DNA gyrase B, an important target for antimicrobial agents. mdpi.com Others have been identified as potent α-glucosidase inhibitors, which are relevant for managing diabetes. nih.gov

Table 2: Biological Activities of Selected Benzofuran-Pyrazole Hybrids

| Compound | Target/Activity | Measurement | Value | Reference |

| 5b | P. aeruginosa Biofilm | MIC for antibiofilm | 20 µM | benthamdirect.comingentaconnect.com |

| 5b-d | P. aeruginosa Biofilm | Biofilm Formation | <50% at 100 µM | benthamdirect.comingentaconnect.com |

| 9 | E. coli DNA Gyrase B | IC₅₀ | 9.80 µM | mdpi.com |

| 8e | α-Glucosidase | IC₅₀ | 40.6 ± 0.2 µM | nih.gov |

| Acarbose (Standard) | α-Glucosidase | IC₅₀ | 750.0 ± 10.0 µM | nih.gov |

MIC: Minimum Inhibitory Concentration; IC₅₀: 50% inhibitory concentration.

Benzofuran-Triazole and Benzofuran-Oxadiazole Constructs

The five-membered triazole and oxadiazole rings, known for their diverse pharmacological properties, are attractive partners for hybridization with benzofuran.

Benzofuran-Triazole Constructs: The synthesis of benzofuran-triazole hybrids is often achieved efficiently using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. mdpi.comnih.gov This method allows for the creation of 1,2,3-triazole-linked benzofuran derivatives. mdpi.comnih.gov Another synthetic route involves the S-alkylation of benzofuran-based triazoles. nih.gov These constructs have been primarily investigated for their antifungal properties against both human pathogenic fungi and wood-degrading fungi. mdpi.comnih.govncsu.edu Certain hybrids have shown excellent activity against strains like Staphylococcus aureus. scienceopen.com

Table 3: Antimicrobial Activity of Selected Benzofuran-Triazole Hybrids

| Compound | Target Organism | Measurement | Value (mg/mL) | Reference |

| 9c | S. aureus | MIC | 1.74 - 5.16 | scienceopen.com |

| 9g | T. harzianum, A. niger, M. anisopliae | MIC | 1.90 - 2.03 | scienceopen.com |

MIC: Minimum Inhibitory Concentration.

Benzofuran-Oxadiazole Constructs: Benzofuran-1,3,4-oxadiazole hybrids are typically synthesized from a benzofuran-2-carbohydrazide or benzofuran-3-yl-acetic acid hydrazide precursor. researchgate.netnih.gov The carbohydrazide can be treated with carbon disulfide and potassium hydroxide (B78521) to form a thiol-functionalized oxadiazole ring. nih.gov Alternatively, the hydrazides can be reacted with triethyl orthoformate to yield the final oxadiazole conjugates. researchgate.net Ultrasonic irradiation has been reported as a method to improve reaction times and yields compared to conventional heating. nih.gov These hybrids have been evaluated for activity against wood-degrading fungi and, notably, as antitubercular agents against Mycobacterium tuberculosis. researchgate.netresearchgate.netncsu.edu Structure-activity relationship studies revealed that substitutions with chlorine or bromine on the benzofuran ring led to excellent antitubercular activity. researchgate.net

Table 4: Antifungal Activity of Selected Benzofuran-Oxadiazole Hybrids

| Compound | Target Organism | Concentration | Activity | Reference |

| 5c | P. placenta | 1000 ppm | Highest Antifungal Activity | ncsu.edu |

| 7j, 7k (Cl-substituted) | M. tuberculosis H37RV | - | Excellent Activity | researchgate.net |

| 7l, 7m (Br-substituted) | M. tuberculosis H37RV | - | Excellent Activity | researchgate.net |

Oxindole-Benzofuran Scaffold Integration

The integration of the oxindole (B195798) scaffold, a privileged structure in medicinal chemistry, with benzofuran has led to the development of potent kinase inhibitors.

Three series of oxindole-benzofuran hybrids were designed and synthesized as potential dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are key oncotargets in breast cancer. nih.govtandfonline.comnih.gov The synthesis generally involves the reaction between benzofuran-2-carbohydrazide and various isatin (B1672199) (1H-indole-2,3-dione) derivatives. tandfonline.com

A critical finding from these studies was the role of the N¹-substituent on the oxindole ring. nih.govnih.gov The N¹-unsubstituted oxindole derivatives (series 5) showed significantly more potent activity compared to series with N¹-substitutions. nih.govtandfonline.com Molecular docking studies suggest that the free N-H group of the oxindole is crucial for forming key hydrogen bond interactions within the hinge region of both CDK2 and GSK-3β, rationalizing the higher potency of the unsubstituted compounds. nih.govnih.gov In addition to direct linkage, more complex bispiro[benzofuran-oxindole]s have been synthesized via organocatalytic Michael cycloaddition, creating molecules with five consecutive stereocenters in high yields and stereoselectivity. rhhz.net

Table 5: Dual Kinase Inhibitory Activity of N¹-Unsubstituted Oxindole-Benzofuran Hybrids

| Compound | CDK2 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | Reference |

| 5d | 37.77 | 32.09 | tandfonline.comnih.gov |

| 5f | 52.75 | 40.13 | tandfonline.comnih.gov |

IC₅₀: 50% inhibitory concentration.

Advanced Applications in Chemical Research

Role as Versatile Building Blocks in Synthetic Organic Chemistry

In the field of organic synthesis, heterocyclic compounds are considered fundamental building blocks for creating more complex molecules. sigmaaldrich.com Benzofuran-3(2H)-ylidenehydrazine exemplifies a modular synthetic building block, offering a platform for generating a diverse range of functional derivatives through straightforward chemical transformations.

The development of efficient and practical synthetic strategies for constructing varied benzofuran (B130515) derivatives remains a primary goal in organic chemistry. researchgate.net The hydrazone functional group within Benzofuran-3(2H)-ylidenehydrazine serves as a highly reactive site for the synthesis of new heterocyclic systems. The reactivity of this group allows it to be a precursor for creating hybrid molecules that incorporate the benzofuran core alongside other heterocyclic rings, such as triazoles or pyrazoles. mdpi.comdntb.gov.ua

For instance, the reaction of 2-acetylbenzofuran (B162037) with various hydrazides can yield complex molecules containing both benzofuran and other heterocyclic moieties like 1,2,3-triazoles. dntb.gov.ua A simple, high-yield procedure involves the reaction of equimolar quantities of a benzofuran precursor, such as 2-acetylbenzofuran, with a substituted hydrazine (B178648) in the presence of an acid catalyst to produce a new heterocycle containing both a benzofuran and a hydrazone moiety. mdpi.com This versatility makes benzofuran-hydrazones important intermediates for synthesizing a variety of novel and potentially bioactive heterocyclic systems. researchgate.net The development of new synthetic methods continues to expand the library of accessible benzofuran derivatives, which are crucial for applications in pharmaceutical sciences and agrochemistry. tus.ac.jp

The benzofuran scaffold is a core structure in numerous natural and synthetic molecules with significant biological activities. nih.gov Consequently, methods for synthesizing complex and highly substituted benzofurans are of great interest. tus.ac.jp Benzofuran-3(2H)-ylidenehydrazine and related compounds serve as key intermediates in the assembly of these complex molecular frameworks.

Recent synthetic strategies have unlocked innovative ways to produce diverse and highly functionalized benzofurans from readily available starting materials. tus.ac.jp These methods often rely on the strategic construction of the benzofuran-3(2H)-one core, which can then be converted to the corresponding hydrazone. organic-chemistry.orgresearchgate.net These intermediates can undergo further transformations, such as radical coupling cascade reactions or transition metal-catalyzed cross-couplings, to build more intricate structures. nih.gov The ability to functionalize the benzofuran ring system at various positions makes these intermediates exceptionally valuable in the modular synthesis of complex natural products and their analogues. nih.govugent.be

Coordination Chemistry and Ligand Design

Hydrazones are widely studied in coordination chemistry due to their straightforward synthesis, tunable properties, and strong chelating abilities, often coordinating with metal ions through nitrogen and oxygen atoms. orientjchem.org Benzofuran-hydrazones, in particular, have emerged as a significant class of ligands for designing novel metal complexes.

Benzofuran-hydrazone derivatives readily form stable coordination complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netnih.govresearchgate.net The synthesis of these complexes typically involves reacting a methanolic solution of the appropriate metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂) with the benzofuran-hydrazone ligand, often in a 1:2 metal-to-ligand molar ratio. researchgate.netresearchgate.net

The resulting metal complexes are characterized by various physicochemical and spectroscopic techniques. Elemental analysis often reveals a 1:2 metal-to-ligand stoichiometry, and molar conductivity measurements typically indicate that the complexes are non-electrolytic in nature. researchgate.net The inherent ability of the hydrazone moiety to chelate with metal ions is a key factor in their pharmacological effects, and complexation is known to enhance the biological properties of the parent hydrazone ligand. orientjchem.orgresearchgate.net

The interaction between benzofuran-hydrazone ligands and metal centers leads to the formation of complexes with diverse and interesting geometries. The specific coordination mode of the ligand—acting as bidentate or tridentate—and the nature of the metal ion determine the final structure. jptcp.comfrontiersin.org

Infrared (IR) spectroscopy is a crucial tool for understanding these interactions. In the IR spectrum of a free benzofuran-hydrazone ligand, characteristic bands for the N-H, C=O (carbonyl), and C=N (azomethine) groups are observed. Upon complexation, the C=O and C=N bands typically shift to lower frequencies, indicating the participation of the carbonyl oxygen and azomethine nitrogen atoms in coordination with the metal ion. jptcp.com The disappearance of the N-H band in the spectra of some complexes suggests that the ligand coordinates in its deprotonated (enolic) form. jptcp.com

These coordination patterns lead to various geometries around the metal center. Depending on the specific ligand and metal, geometries such as octahedral, distorted tetrahedral, and square planar have been reported. researchgate.netmdpi.com For example, studies on Co(II), Ni(II), Cu(II), and Zn(II) complexes with certain benzofuran-based hydrazone ligands have confirmed octahedral geometries through spectral analysis. researchgate.net The versatility in coordination and the resulting structural diversity make these complexes a rich area for research. frontiersin.org

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Supporting Evidence |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Benzofuran-based hydrazone | Tridentate (ONO donors) | Octahedral | Spectral Analysis, Mass Spectrometry orientjchem.orgresearchgate.net |

| Cu(II) | Ibuprofen-hydrazone conjugate | Tridentate | Square Planar | Spectroscopic data frontiersin.org |

| Ni(II) | Hydrazone of 2-acetylpyridine | Tridentate (N,N,O donors) | Distorted Square Planar | Single-Crystal X-ray Diffraction acs.org |

| Co(II), Ni(II), Cu(II) | Naphthalylhydrazone with coumarin | Tridentate | Six-coordinated Octahedral | Spectral and Magnetic Data mdpi.com |

Catalytic Applications

Beyond their roles as synthetic precursors and ligands, complexes derived from benzofuran moieties have shown promise in catalysis. A notable example is the use of a copper complex formed with a benzofuran-hydrazone ligand to catalyze Chan-Lam cross-coupling reactions. scispace.com This reaction is a powerful method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The study demonstrated that a copper complex prepared from the condensation of benzofuran hydrazone and ortho-vanillin is an effective catalyst for the N- and O-arylation of various compounds using phenylboronic acids. The catalyst is stable and not sensitive to air or moisture, adding to its practical utility. scispace.com The efficiency of the catalytic process was optimized by investigating various parameters, including solvents, bases, and the ligand-to-copper ratio. scispace.com

Utilization in Transition Metal-Catalyzed Reactions

The benzofuran-3(2H)-one core is a prominent motif in numerous biologically active compounds and natural products. researchgate.net Consequently, the development of synthetic methodologies to access functionalized benzofuran-3(2H)-ones using transition metal catalysis has been a significant area of research. These reactions often involve the strategic activation of C-H and C-C bonds, enabling the construction of intricate molecular architectures. researchgate.netnih.gov

Rhodium (Rh) has been extensively used in catalyzing reactions to form benzofuran-3(2H)-one structures. For instance, a one-pot, three-component synthesis has been developed using a Rh(III) catalyst to react salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net This method proceeds through a cascade of C-H and C-C bond activation and annulation to produce benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net In another approach, a relay catalysis system involving Rhodium and Cobalt has been employed for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids, yielding benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org Rhodium catalysis has also been instrumental in the synthesis of 3-ethylidene-2,3-dihydrobenzofuran skeletons through the reaction of N-phenoxyacetamides with cyclopropylidenemethyl alkenes. nih.gov

Palladium (Pd) is another key transition metal utilized in the synthesis of dihydrobenzofuran derivatives due to its thermal stability and high selectivity. nih.gov An asymmetric dual-metal relay catalysis, combining a Rh-catalyzed enantioselective 1,2-addition with a Pd-catalyzed intramolecular C-O coupling, has been shown to be an efficient method for producing gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon. organic-chemistry.orgresearchgate.net

Copper (Cu) catalysts have also found application in this area. A copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides has been reported as a mild and scalable method. nih.gov This approach allows for the synthesis of all possible stereoisomers of a key intermediate of rocaglaol, a natural product with significant biological activity. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Benzofuran-3(2H)-one Scaffolds

| Catalyst System | Reactants | Product | Key Features |

| Rh(III) | Salicylaldehydes, Cyclopropanols, Alkyl Alcohols | Benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters | One-pot, three-component synthesis via C-H/C-C bond activation and annulation. researchgate.net |

| Rh/Co Relay | N-aryloxyacetamides, Propiolic Acids | Benzofuran-3(2H)-one scaffolds with a quaternary center | C-H functionalization and annulation. organic-chemistry.org |

| Rh/chiral sulfur-olefin & Pd | - | gem-diaryl benzofuran-3(2H)-ones with a quaternary carbon | Asymmetric dual-metal relay catalysis. organic-chemistry.orgresearchgate.net |

| Copper | Benzofuran-3(2H)-ones, α,β-Unsaturated Thioamides | Key intermediate of Rocaglaol | Enantioselective conjugate addition. nih.gov |

Organocatalysis involving Benzofuran-3(2H)-ones

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and benzofuran-3(2H)-ones have been central to many of these developments. These reactions offer an alternative to metal-catalyzed processes, often proceeding under mild conditions with high stereoselectivity. researchgate.netmdpi.com

A notable application is the asymmetric Michael addition of benzofuran-derived azadienes with 3-fluorooxindoles. acs.org Catalyzed by a quinine-derived squaramide, this reaction constructs 3,3-disubstituted benzofuran-3(2H)-ones with high yields and excellent stereoselectivities. acs.org Similarly, organocatalytic asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles has been developed to create chiral spirooxindole frameworks. acs.org

N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts. An NHC-catalyzed intramolecular Stetter reaction of β,β-disubstituted Michael acceptors has been used to synthesize chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives with high enantioselectivity. mdpi.com Furthermore, an NHC-catalyzed approach has been utilized for the non-enantioselective synthesis of 2,2-disubstituted benzofuran-3-ones through a multicatalytic process. mdpi.com

Other organocatalytic strategies include the [3+2] cycloaddition between 2-arylidenebenzofuran-3(2H)-ones and imines, catalyzed by quinine, to produce pyrrolidine (B122466) derivatives bearing a benzofuran-3(2H)-one scaffold. researchgate.net Additionally, a tandem reaction involving a Michael addition and an intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) click reaction between β-arylethenesulfonyl fluorides and benzofuran-3(2H)-ones has been reported, yielding δ-sultone-fused benzofurans. chemrxiv.org

Materials Science Research and Development

The versatile chemical structure of benzofuran derivatives has led to their exploration in the field of materials science, particularly in the development of advanced functional materials for optoelectronic and sensing applications.

Components for Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence OLED emitters, Photochromic Materials, Semiconductors)